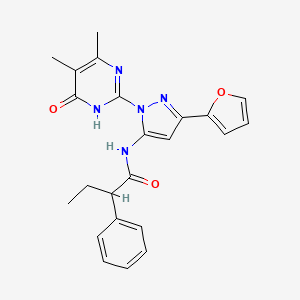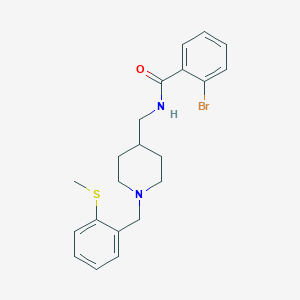![molecular formula C15H12Cl2O3 B2956185 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 832737-35-6](/img/structure/B2956185.png)
3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound . It has a molecular weight of 311.16 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C15H12Cl2O3/c1-19-13-6-5-10(8-18)7-11(13)9-20-14-4-2-3-12(16)15(14)17/h2-8H,9H2,1H3 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 311.16 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Photostability Enhancement
A study by Arsenyev et al. (2016) explored the photostability of various benzaldehydes. They found that replacing a methoxy substituent with a CH2OMe group in certain benzaldehydes substantially increases their photostability in benzene. This finding could be relevant for enhancing the stability of 3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde in similar applications (Arsenyev et al., 2016).
Photoreactions in Organic Synthesis
Plíštil et al. (2006) demonstrated the use of benzaldehydes in photoreactions. They reported high chemical yields of indanone derivatives from the photolysis of specific benzaldehydes. This research indicates potential applications of this compound in the field of organic synthesis (Plíštil et al., 2006).
Antibacterial Properties
Chohan et al. (2003) investigated the antibacterial properties of Schiff bases derived from various benzaldehydes, including methoxy-substituted ones. The study suggests potential antibacterial applications for this compound derivatives (Chohan et al., 2003).
Anticancer Activity
Lawrence et al. (2003) synthesized fluoro-substituted benzaldehydes and explored their in vitro anticancer properties. Although the study did not specifically use this compound, it highlights the potential of similar compounds in anticancer research (Lawrence et al., 2003).
Synthesis of 1,2,4-Triazole Derivatives
Bektaş et al. (2007) synthesized various triazole derivatives using 4-methoxybenzaldehyde. This research could indicate the utility of this compound in synthesizing novel triazole compounds with potential antimicrobial activities (Bektaş et al., 2007).
Ab Initio and DFT Studies
A study by Arslan and Algül (2007) on the molecular structure and vibrational frequencies of methoxy-substituted benzaldehydes could inform similar research on this compound. These studies are crucial for understanding the electronic and structural properties of such compounds (Arslan & Algül, 2007).
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-6-5-10(8-18)7-11(14)9-20-15-12(16)3-2-4-13(15)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCPUBJXMFFJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

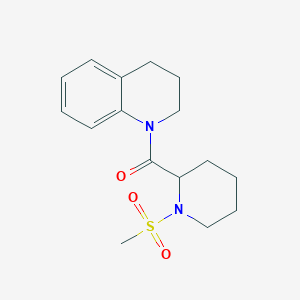

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2956104.png)
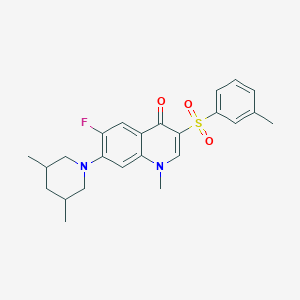

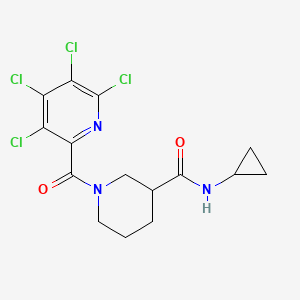

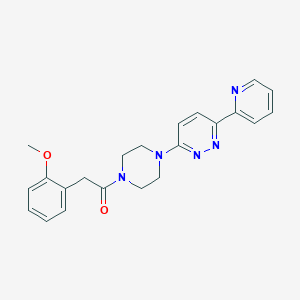

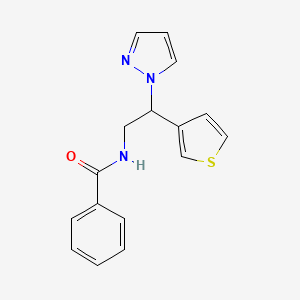
![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)
